bis(pentane-2,4-dionato-O,O')cadmium
Description
Structure
2D Structure
Properties
CAS No. |
14689-45-3 |
|---|---|
Molecular Formula |
C10H14CdO4 |
Molecular Weight |
310.63 g/mol |
IUPAC Name |
cadmium(2+);bis((Z)-4-oxopent-2-en-2-olate) |
InChI |
InChI=1S/2C5H8O2.Cd/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2/b2*4-3-; |
InChI Key |
JXULEGTWCQDLTM-FDGPNNRMSA-L |
Isomeric SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cd+2] |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Cd] |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Synthesis Methodologies of Cadmium Acetylacetonate
Conventional Synthetic Routes
The most common and well-established methods for synthesizing cadmium acetylacetonate (B107027) fall under conventional chemical reactions, primarily ligand exchange and, in specific contexts, metathesis reactions.
Ligand Exchange Reactions from Cadmium Salts with Acetylacetone (B45752).samaterials.com
The principal method for the preparation of cadmium acetylacetonate involves the reaction of a cadmium salt with acetylacetone (2,4-pentanedione), often abbreviated as Hacac. samaterials.com This reaction is a classic example of a ligand exchange or substitution reaction, where the anions associated with the cadmium ion are replaced by the acetylacetonate ligand. The general reaction can be represented as:
CdX₂ + 2 Hacac ⇌ Cd(acac)₂ + 2 HX (where X is the anion of the cadmium salt, such as Cl⁻ or NO₃⁻)
This synthesis is typically carried out by reacting a cadmium salt, like cadmium chloride, with acetylacetone in the presence of a base. samaterials.com The base plays a crucial role in facilitating the reaction and precipitating the cadmium acetylacetonate product. samaterials.com
The efficiency and outcome of the ligand exchange synthesis of cadmium acetylacetonate are significantly influenced by the reaction conditions, particularly pH and the choice of solvent.
pH: The pH of the reaction medium is a critical parameter. Acetylacetone is a weak acid, and its deprotonation to the acetylacetonate anion (acac⁻) is essential for it to act as a ligand. google.com While specific optimal pH ranges for the synthesis of cadmium acetylacetonate are not extensively detailed in the available literature, the general principle for metal acetylacetonate formation suggests that a neutral to slightly basic medium is favorable. google.com In acidic conditions (low pH), the equilibrium of the reaction would shift to the left, favoring the protonated acetylacetone and hindering the formation of the complex. Conversely, at very high pH, the formation of cadmium hydroxide, Cd(OH)₂, as a competing precipitate can occur, which would reduce the yield of the desired cadmium acetylacetonate. A patent for the preparation of metal acetylacetonates (B15086760) suggests that the pH of the reaction solution typically lies between 5 and 6. google.com Studies on the effect of pH on cadmium speciation, though not directly on the synthesis, indicate that cadmium ions are soluble in acidic pH, and changes in pH can significantly affect cadmium's bioavailability and interaction with other molecules. nih.govnih.gov
Solvent: The choice of solvent can impact the solubility of reactants and products, and thus the reaction rate and yield. While many metal acetylacetonates are soluble in organic solvents, the synthesis is often carried out in aqueous or mixed aqueous-organic media to dissolve the initial cadmium salt. wikipedia.org The polarity of the solvent can influence the reaction, although a direct correlation between solvent polarity and product yield is not always straightforward and can be system-dependent. science.govresearchgate.net For instance, in the synthesis of some metal complexes, a more polar solvent might facilitate the dissolution of the metal salt, while a less polar co-solvent could be used to precipitate the final, less polar metal acetylacetonate complex. Common solvents mentioned in the synthesis of metal acetylacetonates include water, methanol, and ethanol. scribd.com
| Parameter | Influence | General Considerations |
|---|---|---|
| pH | Affects the deprotonation of acetylacetone and the potential for side reactions. | A neutral to slightly basic pH is generally favored to promote the formation of the acetylacetonate anion while avoiding the precipitation of cadmium hydroxide. A pH range of 5-6 has been suggested. google.com |
| Solvent | Impacts the solubility of reactants and the product, potentially influencing reaction rate and yield. | Aqueous or mixed aqueous-organic solvents are often used to dissolve the cadmium salt. The final product's lower solubility in the reaction medium can drive the reaction forward through precipitation. |
The addition of a base is a critical step in the ligand exchange synthesis of cadmium acetylacetonate. wikipedia.org Acetylacetone exists in a tautomeric equilibrium between its keto and enol forms. The enol form has an acidic proton on the hydroxyl group. A base is required to remove this proton, generating the acetylacetonate anion (acac⁻):
Hacac + Base ⇌ acac⁻ + Base-H⁺
Commonly used bases for this purpose include ammonia, sodium hydroxide, and sodium acetate (B1210297). thecreativechemist.orgchesci.com The choice of base can influence the reaction rate and the purity of the final product.
Metathesis Reactions in Specific Contexts
Metathesis reactions provide an alternative, though less common, route for the synthesis of metal acetylacetonates. wikipedia.org This method involves the reaction of a metal halide with a salt of acetylacetonate, typically thallium(I) acetylacetonate (Tl(acac)). The general form of this reaction is:
MX₂ + 2 Tl(acac) → M(acac)₂ + 2 TlX
Electrochemical Synthesis Approaches for Cadmium Acetylacetonate
An alternative to conventional chemical synthesis is the electrochemical method, which offers a direct and often high-yield route to metal complexes. The electrochemical synthesis of cadmium(II) β-diketonate complexes, including cadmium acetylacetonate, has been demonstrated. This method involves the electrochemical oxidation of a sacrificial cadmium metal anode in a solution containing the β-diketone ligand.
In this process, the cadmium metal itself serves as the source of the cadmium ions. The synthesis is typically carried out in a non-aqueous solvent, such as acetonitrile (B52724), with a supporting electrolyte. scribd.com This method avoids the need for starting with a cadmium salt and can produce high-purity products directly. The cadmium acetylacetonate often precipitates from the solution as it is formed.
Preparation of Modified or Adduct Cadmium Acetylacetonate Derivatives
The coordination sphere of cadmium acetylacetonate can be expanded by the addition of other ligands, forming adducts or modified derivatives with altered chemical and physical properties.
Adducts with Nitrogen-Donor Ligands: Cadmium acetylacetonate can react with nitrogen-containing ligands such as pyridine (B92270), 2,2'-bipyridine (B1663995) (bipy), and 1,10-phenanthroline (B135089) (phen) to form adducts. researchgate.net For example, adducts of the type Cd(acac)₂L (where L is a bidentate nitrogen ligand) can be prepared either in situ during the electrochemical synthesis or by the subsequent addition of the nitrogen ligand to a solution of pre-formed cadmium acetylacetonate. researchgate.net The formation of these adducts involves the coordination of the nitrogen atoms of the additional ligand to the cadmium center, expanding its coordination number.
Derivatives with Modified Acetylacetonate Ligands: The acetylacetonate ligand itself can be chemically modified to tune the properties of the resulting cadmium complex. An example is the synthesis of a cadmium complex with dimorpholinodithioacetylacetonate. wikipedia.orgscience.goviupac.org In this ligand, the oxygen atoms of the acetylacetonate are replaced by sulfur and nitrogen atoms. The synthesis of the cadmium complex, [Cd(msacmsac)₂(NO₃)₂] (where msacmsac is dimorpholinodithioacetylacetonate), involves the reaction of the modified ligand with a cadmium salt. wikipedia.orgscience.goviupac.org Such modifications can significantly alter the electronic properties and coordination geometry of the cadmium center, leading to new applications, for instance, as single-source precursors for the deposition of cadmium sulfide (B99878) (CdS) thin films. wikipedia.orgscience.goviupac.org
| Derivative Type | Example Ligand/Adduct | General Synthesis Approach | Reference |
|---|---|---|---|
| Adduct | Pyridine, 2,2'-Bipyridine, 1,10-Phenanthroline | Reaction of Cd(acac)₂ with the nitrogen-donor ligand. | researchgate.net |
| Modified Ligand | Dimorpholinodithioacetylacetonate | Reaction of a cadmium salt with the modified ligand. | wikipedia.orgscience.goviupac.org |
Synthesis of Polyether Adducts
Information regarding the specific synthesis of polyether adducts of Cadmium acetylacetonate is not available in the reviewed scientific literature.
Preparation of Dithioacetylacetonate Complexes
A notable synthesis in this category is the formation of a cadmium complex with dimorpholinodithioacetylacetonate. nih.gov The process involves the reaction of a dithioacetylacetonate ligand with a cadmium salt, leading to the formation of a new complex.
In a specific example, the ligand dimorpholinodithioacetylacetonate (msacmsac) is used to synthesize the complex [Cd(msacmsac)₂(NO₃)₂]. nih.gov This compound was prepared and characterized, including its single crystal structure, and was identified as a single-source precursor for producing Cadmium Sulfide (CdS) thin films and nanorods. nih.gov The synthesis demonstrates a facile method for the preparation of dimorpholides of dithioacetylacetonate and their subsequent complexation with cadmium. nih.gov
Table 1: Synthesis of [Cd(msacmsac)₂(NO₃)₂]
| Reactant 1 | Reactant 2 | Product | Application of Product |
|---|
Formation of Cationic Cadmium(II) Complexes from Cd(acac)₂
Cationic complexes of cadmium(II) can be synthesized starting from cadmium acetylacetonate (Cd(acac)₂). nih.gov A key method involves the reaction of a tetrahydrofuran (B95107) (thf) suspension of Cd(acac)₂ with fluoroboric acid diethyl ether complex (HBF₄·Et₂O). nih.gov
This reaction leads to the immediate formation of the cationic species Cd₂(thf)₅₄. nih.gov From this intermediate, further complexes can be crystallized. For instance, crystallization from a mixture of tetrahydrofuran and dichloromethane (B109758) (CH₂Cl₂) yields Cd(thf)₄₂, an octahedral complex where the cadmium center is coordinated to four thf ligands in a square planar arrangement and fluorine atoms from the tetrafluoroborate (B81430) anions occupy the axial positions. nih.gov This initial cationic complex serves as a precursor for synthesizing more complex cationic species. For example, its reaction with tris(pyrazolyl)methane ligands, such as HC(3,5-Me₂pz)₃, results in the formation of dicationic, homoleptic compounds like {[HC(3,5-Me₂pz)₃]₂Cd}(BF₄)₂. nih.gov
Table 2: Synthesis of Cationic Cadmium(II) Complexes
| Starting Material | Reagent | Intermediate Product | Final Product Example (with further reaction) |
|---|
Coordination Chemistry of Cadmium Acetylacetonate
Cadmium(II) Ion Coordinative Behavior
The cadmium(II) ion, with its d¹⁰ electron configuration, exhibits distinct coordination preferences that influence the structure and stability of its complexes. Its interactions are primarily governed by electrostatic forces and its size, which allows for flexible coordination numbers.
The coordination behavior of Cd(II) in acetylacetonate (B107027) complexes can be better understood by comparing it with its congeners in Group 12, zinc(II) and mercury(II), which also possess a d¹⁰ electronic configuration. Theoretical studies using B3LYP/LANL2DZ calculations have provided insights into the structural differences between their bis(acetylacetonato) complexes. asianpubs.org
A key trend observed is the increase in the metal-oxygen (M-O) bond length moving down the group from Zn to Hg, which is consistent with the increasing ionic radii of the metal ions. nih.gov Specifically, the calculated Cd-O bond length in Cd(acac)₂ is intermediate between that of Zn(acac)₂ and Hg(acac)₂. This trend of increasing bond length with atomic number is also reflected in the O–C–C bond angle of the chelate ring. asianpubs.org
| Parameter | Zn(acac)₂ | Cd(acac)₂ | Hg(acac)₂ |
|---|---|---|---|
| M-O Bond Length (Å) | 2.068 | 2.247 | 2.443 |
| C-O Bond Length (Å) | 1.308 | 1.308 | 1.309 |
| C-C Bond Length in Ring (Å) | 1.417 | 1.418 | 1.417 |
| O-M-O Bond Angle (°) | 93.1 | 85.4 | 76.9 |
| O–C–C Bond Angle (°) | 124.1 | 125.0 | 129.9 |
Data sourced from theoretical calculations (B3LYP/LANL2DZ). asianpubs.org
Chelate Ring Formation and Stability in Cadmium Acetylacetonate
The formation of a chelate ring is a crucial factor in the stability of metal acetylacetonates (B15086760). The chelate effect describes the enhanced stability of a complex containing a chelating ligand compared to a complex with analogous monodentate ligands. For cadmium acetylacetonate, the bidentate nature of the acetylacetonate ligand leads to the formation of a thermodynamically favorable six-membered ring. wikipedia.org
The stability of the cadmium acetylacetonate complex is quantified by its stability constants (log β). These constants are equilibrium constants for the stepwise formation of the complex in solution. Studies have determined these values under various conditions, showing the formation of both [Cd(acac)]⁺ and [Cd(acac)₂] species. The stability of these complexes is influenced by factors such as temperature and the ionic strength of the medium. iupac.org
| Ionic Strength (I) | log β₁ ([Cd(acac)]⁺) | log β₂ ([Cd(acac)₂]) |
|---|---|---|
| 0 | 3.83 ± 0.05 | 6.6 ± 0.1 |
| 0.1 M | 3.48 ± 0.03 | 6.26 ± 0.08 |
Data from potentiometric and liquid-liquid distribution studies. iupac.org
Coordination Geometries and Numbers of Cadmium in Acetylacetonate Complexes
The relatively large size of the Cd(II) ion allows for some flexibility in its coordination number and geometry, although certain arrangements are more prevalent.
In many of its complexes, cadmium(II) achieves a coordination number of six, adopting an octahedral or distorted octahedral geometry. researchgate.net For the neutral bis(acetylacetonato)cadmium(II) complex, [Cd(acac)₂], this coordination number is often achieved through the formation of oligomeric structures (e.g., dimers or polymers) where acetylacetonate ligands bridge between cadmium centers, or through the coordination of solvent molecules when crystallized from a coordinating solvent. The anionic tris(acetylacetonato)cadmate(II) complex, [Cd(acac)₃]⁻, inherently features a six-coordinate cadmium center with three bidentate acetylacetonate ligands, resulting in an octahedral arrangement.
While ideal octahedral geometry is a useful theoretical model, in reality, cadmium complexes, including those with acetylacetonate, often exhibit distortions. researchgate.netresearchgate.net These distortions arise from a combination of factors, including the bite angle of the chelating ligand, steric hindrance between ligands, and crystal packing forces.
In the case of acetylacetonate complexes, the rigid bite of the ligand can lead to deviations from the ideal 90° angles of a perfect octahedron. A comparative analysis of bond angles in related structures reveals that the O–Cd–O angles can deviate significantly, indicating a moderate trigonal distortion. smolecule.com For instance, in a bis(acetato)bis(2-aminobenzoxazole)cadmium(II) complex, which also features six-coordinate cadmium with bidentate oxygen-donor ligands, the bond angles vary widely from 53.35° to 139.71°, showcasing a substantially distorted octahedral coordination polyhedron. nih.gov This type of distortion is a common feature in the solid-state structures of cadmium coordination compounds.
Observation of Other Coordination Numbers (e.g., 4, 5) in Related Cadmium Complexes
While a coordination number of six is common for cadmium(II) complexes, coordination numbers of four and five are also frequently observed, influenced by the nature of the ligands and the crystal packing forces. The stereochemistry of cadmium(II) is known to be highly variable, with coordination numbers ranging from two to eight having been documented. nih.gov
Four-Coordinate Complexes: Cadmium(II) can form four-coordinate complexes, which typically adopt either a tetrahedral or a square planar geometry. Tetrahedral geometry is common, for instance, in complexes with four identical ligands.
Five-Coordinate Complexes: Five-coordination in cadmium complexes often results in trigonal bipyramidal or square pyramidal geometries. An example of a five-coordinate cadmium complex is observed in a dimeric structure where each cadmium atom exhibits a highly distorted square-pyramidal coordination environment. mdpi.com In this specific complex, the coordination sphere consists of two nitrogen atoms from a bis(imino)acenaphthene ligand in the equatorial plane, a chlorine atom at the apex, and two bridging chlorine atoms. mdpi.com Another relevant example from a related metal is the monoaquo complex of zinc acetylacetonate, Zn(acac)₂H₂O, which is five-coordinate and adopts a square pyramidal structure. wikipedia.org
The formation of adducts with additional ligands can also lead to an increase in the coordination number of cadmium acetylacetonate. For instance, the reaction of Cd(acac)₂ with auxiliary ligands can lead to the formation of five- or six-coordinate adducts. ias.ac.in
Ligand Exchange Kinetics and Mechanisms
Intermolecular Exchange Processes Involving Acetylacetonate Ligands
The exchange of acetylacetonate (acac) ligands in metal complexes is a fundamental process that has been studied for various metal ions. These exchange reactions can be monitored using techniques such as ¹H NMR spectroscopy, which allows for the determination of kinetic parameters by analyzing the line broadening of signals corresponding to the free and coordinated ligand. rsc.org
The mechanism of acetylacetonate exchange often involves the formation of an intermediate species where the free ligand interacts with the metal complex before the coordinated ligand is displaced. For some metal acetylacetonate complexes, the rate-determining step is proposed to be the breaking of the first metal-oxygen bond to form an intermediate with a "dangling" monodentate acetylacetonate ligand. cdnsciencepub.com
In the context of tetrakis(acetylacetonato) complexes, such as those of Zr(IV), Hf(IV), Ce(IV), Th(IV), and U(IV), the ligand exchange mechanism is often proposed to proceed through a nine-coordinate intermediate. rsc.orgoup.com This intermediate is formed by the association of a free acetylacetone (B45752) molecule with the initial eight-coordinate complex. The subsequent steps involve proton transfer and ring opening of the coordinated acetylacetonate. rsc.org
While specific kinetic data for the intermolecular exchange of acetylacetonate on cadmium(II) is not extensively detailed in the provided search results, the general principles derived from studies on other metal acetylacetonates provide a framework for understanding these processes. The lability of the Cd-O bond would be a key factor in determining the rate and mechanism of exchange.
Influence of Solvent and Additional Ligands on Exchange Rates
The kinetics of ligand exchange reactions are significantly influenced by the nature of the solvent and the presence of other coordinating species, often referred to as auxiliary or spectator ligands.
Influence of Solvent: The solvent can play multiple roles in a ligand exchange reaction. Coordinating solvents can compete with the exchanging ligand for coordination sites on the metal center, thereby affecting the reaction rate. For instance, in the ligand exchange of tetrakis(acetylacetonato)zirconium(IV), the rate constants in acetonitrile (B52724) (CD₃CN) were found to be much smaller than those in less coordinating solvents like chloroform (B151607) (CDCl₃) and benzene (B151609) (C₆D₆). rsc.org This suggests that the coordinating solvent can retard the exchange rate. Conversely, the addition of water to benzene solutions of the same complex resulted in an acceleration of the exchange rate. rsc.org The polarity and coordinating ability of the solvent can stabilize or destabilize the transition state, thus altering the activation energy of the exchange process.
Influence of Additional Ligands: The presence of additional ligands, also known as ancillary or spectator ligands, can have a profound impact on the rate of ligand exchange. These ligands can modify the electronic properties and steric environment of the metal center, thereby influencing its lability. For example, in the synergistic extraction of cadmium(II) with 2-thenoyltrifluoroacetone (B1682245) (a β-diketone similar to acetylacetone), the addition of auxiliary ligands such as pyridine (B92270) derivatives leads to the formation of adducts and enhances the extraction efficiency. ias.ac.in This indicates a direct interaction of the auxiliary ligand with the cadmium center, which would in turn affect the lability of the β-diketonate ligands.
In some cases, the addition of a free ligand that is different from the exchanging ligand can lead to retardation of the exchange rate. For example, the addition of free dimethyl sulfoxide (B87167) (DMSO) to a solution of UO₂(acac)₂DMSO undergoing acetylacetonate exchange was found to decrease the exchange rate. iaea.org This was explained by the competition of DMSO with the incoming acetylacetone for an intermediate species. iaea.org
Metal Exchange Reactions of Acetylacetonate Complexes with Other Metal Ions (e.g., Cu(II), Zn(II))
Metal exchange reactions, also known as transmetalation, involve the transfer of a ligand from one metal center to another. These reactions are important in various chemical and biological processes.
The reaction between a cadmium acetylacetonate complex and another metal ion, such as Cu(II) or Zn(II), can be represented by the following general equation:
Cd(acac)₂ + M'²⁺ ⇌ M'(acac)₂ + Cd²⁺
where M' is the exchanging metal ion (e.g., Cu or Zn). The direction and rate of this equilibrium are governed by the relative thermodynamic stabilities of the respective metal acetylacetonate complexes and the kinetic lability of the metal-ligand bonds.
While specific studies on the metal exchange of cadmium acetylacetonate with copper and zinc were not found in the search results, insights can be drawn from related systems. For instance, a study on the metal exchange reactions of cadmium porphyrin complexes with Cu(II) and Zn(II) salts in organic solvents demonstrated that the reaction rates are influenced by the nature of the incoming metal salt's anion and the solvent. researchgate.net
The mechanism of metal exchange reactions in β-diketonate complexes can be complex and may proceed through several pathways. A common feature is the formation of a binuclear or polynuclear intermediate where the ligand bridges the two metal centers.
For metal exchange reactions involving labile metal ions, the dissociation of one of the original ligands can precede the coordination of the new metal ion. However, an associative mechanism, where the incoming metal ion coordinates to the existing complex before the original metal ion departs, is also plausible, especially in the presence of bridging ligands.
In the case of the reaction between iron(III) and acetylacetone, the presence of copper(II) was found to affect the formation of the monothenoyltrifluoroacetonatoiron(III) complex, suggesting an interaction between the two metal ions and the ligand. acs.org
Electrochemical techniques, particularly cyclic voltammetry, are powerful tools for studying the redox behavior of metal complexes and can be employed to monitor the progress of metal exchange reactions. By observing the changes in the electrochemical signals (e.g., peak potentials and currents) of the reactants and products, one can follow the course of the reaction.
A study on the electrochemical behavior of various metal acetylacetonate complexes in different organic solvents provides foundational data for such investigations. researchgate.net For example, the cyclic voltammograms of different metal acetylacetonates will exhibit distinct redox waves corresponding to the Mⁿ⁺/M⁽ⁿ⁻¹⁾⁺ couples. As a metal exchange reaction proceeds, the signal for the initial cadmium acetylacetonate complex would decrease, while a new signal corresponding to the copper(II) or zinc(II) acetylacetonate complex would appear and grow.
The determination of electrochemical peak potential separation (ΔEp) can indicate the reversibility of the electron transfer process. researchgate.net For a reversible one-electron transfer, ΔEp is approximately 59 mV, while larger values suggest quasi-reversible or irreversible processes. researchgate.net By monitoring these parameters over time, kinetic information about the metal exchange reaction can be obtained.
Supramolecular Assembly and Polymeric Architectures
The self-assembly of cadmium acetylacetonate in the solid state leads to the formation of ordered, extended structures that can be classified as coordination polymers. This assembly is driven by the coordination preferences of the cadmium(II) ion and the bridging capabilities of the acetylacetonate ligand, supplemented by weaker intermolecular forces.
Formation of 1D, 2D, and 3D Polymeric Structures
The crystal structure of cadmium acetylacetonate, more formally named catena-di-µ-acetylacetonato-cadmium(II), reveals the formation of a one-dimensional (1D) polymeric structure. rsc.org In this architecture, individual cadmium atoms are linked together in linear chains. The bridging between the cadmium centers is facilitated by one oxygen atom from each of the two acetylacetonate ligands. rsc.org This results in a continuous chain where each cadmium atom is six-coordinate, binding to two non-bridging oxygen atoms and four bridging oxygen atoms from the acetylacetonate ligands. rsc.org
The cadmium atoms within these linear chains are spaced at distances of 3.768(2) Å and 3.718(2) Å. rsc.org The coordination environment around each cadmium ion is a distorted octahedron. The Cd-O bond lengths for the bridging oxygen atoms range from 2.288 to 2.353(4) Å, while the bond lengths to the non-bridging oxygen atoms are slightly shorter, at 2.221 and 2.250(4) Å. rsc.org
While the primary structure of solid cadmium acetylacetonate is a 1D polymer, the formation of 2D and 3D networks directly from cadmium acetylacetonate as the sole building block is not well-documented. The creation of higher-dimensional structures typically involves the introduction of additional bridging ligands that can connect the 1D cadmium acetylacetonate chains. For instance, the use of polytopic ligands in conjunction with metal acetylacetonates has been shown to be a viable strategy for constructing more complex polymeric frameworks.
| Parameter | Value | Reference |
|---|---|---|
| Polymeric Structure | 1D Linear Chain | rsc.org |
| Cadmium-Cadmium Distance 1 | 3.768(2) Å | rsc.org |
| Cadmium-Cadmium Distance 2 | 3.718(2) Å | rsc.org |
| Cd-O Bond Length (Bridging) | 2.288–2.353(4) Å | rsc.org |
| Cd-O Bond Length (Non-bridging) | 2.221, 2.250(4) Å | rsc.org |
Role of Non-Covalent Interactions in Crystal Networks
In the broader context of metal acetylacetonate complexes, non-covalent interactions such as hydrogen bonding and van der Waals forces are known to be key factors in the stabilization of their crystal structures. For instance, in cadmium complexes with other ligands, hydrogen bonding and π-π stacking interactions have been observed to extend monomeric units into higher-dimensional networks. In one such cadmium complex, N-H···O and O-H···O hydrogen bonds, in conjunction with π-π stacking, create a three-dimensional network.
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. |
| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. |
| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |
| C-H···O Interactions | A type of weak hydrogen bond involving a carbon-bound hydrogen and an oxygen atom. |
Structural Characterization and Crystallography of Cadmium Acetylacetonate Complexes
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (SCXRD) is an indispensable technique for the precise determination of a molecule's atomic arrangement in the solid state. For cadmium acetylacetonate (B107027) complexes, this method provides unambiguous data on the geometry around the cadmium center, the nature of the chelate rings, and the specific bond lengths and angles that define the compound.
Unlike some simple metal(II) acetylacetonates (B15086760) that exist as discrete monomers, the anhydrous form of cadmium(II) acetylacetonate, [Cd(C₅H₇O₂)₂]n, has been shown by SCXRD to adopt a polymeric structure. rsc.org In this arrangement, the individual Cd(acac)₂ units are not isolated but are linked into continuous chains. rsc.org
The structure consists of linear chains of cadmium atoms, where the acetylacetonate ligands act as bridging units. Specifically, one oxygen atom from each of the two acetylacetonate ligands on a cadmium center forms a bridge to an adjacent cadmium atom. This bridging results in a six-coordinate environment around each metal ion. The remaining two coordination sites on the cadmium are occupied by the other two non-bridging oxygen atoms from its own acetylacetonate ligands. rsc.org The Cd–O bond distances vary depending on whether the oxygen is bridging or terminal, with observed lengths ranging from approximately 2.221 Å to 2.353 Å. rsc.org
Below is a table summarizing key bond distances for the polymeric structure of anhydrous cadmium(II) acetylacetonate as determined by single-crystal X-ray diffraction.
| Bond | Atom 1 | Atom 2 | Distance (Å) |
|---|---|---|---|
| Cd–O (non-bridging) | Cadmium (Cd) | Oxygen (O) | 2.221 – 2.250 |
| Cd–O (bridging) | Cadmium (Cd) | Oxygen (O) | 2.288 – 2.353 |
The coordination polyhedron describes the geometry of the atoms directly bonded to the central metal ion. For the polymeric form of anhydrous cadmium(II) acetylacetonate, the SCXRD analysis reveals that each cadmium ion is six-coordinate. rsc.org The six oxygen atoms—four from bridging interactions and two from terminal positions—surrounding the cadmium center define a distorted octahedral geometry. This tendency for cadmium(II) to achieve an octahedral or higher coordination number is a common feature in its coordination chemistry and drives the formation of the polymeric structure in the absence of other coordinating ligands. In the presence of auxiliary ligands, such as water or phenanthroline, discrete monomeric or dimeric complexes can form, but the cadmium center often retains a six-coordinate, distorted octahedral environment.
In virtually all metal acetylacetonate complexes, the ligand coordinates to the metal ion through its two oxygen atoms, forming a stable six-membered chelate ring (C₃O₂M). scribd.com This ring is characteristically planar. The planarity is a consequence of the delocalization of π-electrons across the O–C–C–C–O backbone of the acetylacetonate anion. This electron delocalization results in C–C and C–O bond lengths that are intermediate between single and double bonds, lending the chelate ring a quasi-aromatic character. This delocalization is a key feature contributing to the stability of the complex.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
While single-crystal XRD provides the detailed structure of one perfect crystal, powder X-ray diffraction (PXRD) is essential for characterizing a bulk, polycrystalline sample. The PXRD pattern serves as a fingerprint for a specific crystalline solid. For cadmium acetylacetonate complexes, PXRD is routinely used to confirm that the bulk synthesized material is a single, pure crystalline phase and that its structure corresponds to the one determined from single-crystal analysis. The experimental PXRD pattern of a synthesized powder is compared to a pattern simulated from the SCXRD data. A good match between the peak positions and relative intensities confirms the phase purity and structural integrity of the bulk sample.
Influence of Anions and Auxiliary Ligands on Crystal Structure
The crystal structure of cadmium acetylacetonate is highly sensitive to the presence of other coordinating species, such as anions or neutral auxiliary ligands. While the anhydrous form is a coordination polymer, the introduction of these species can disrupt the polymeric chain to form new, discrete molecular structures.
For example, the reaction of cadmium(II) acetylacetonate with strong acids and coordinating solvents can lead to the complete displacement of the acetylacetonate ligand, forming complexes like Cd(thf)₄₂ where the cadmium is octahedrally coordinated by four tetrahydrofuran (B95107) molecules and two tetrafluoroborate (B81430) anions. researchgate.net
More commonly, auxiliary ligands co-coordinate with the acetylacetonate. The electrochemical synthesis of cadmium(II) acetylacetonate in the presence of the bidentate nitrogen ligand 1,10-phenanthroline (B135089) (phen) yields the monomeric complex [Cd(acac)₂(phen)]. In this molecule, the cadmium center is coordinated by the four oxygen atoms of the two acetylacetonate ligands and the two nitrogen atoms of the phenanthroline ligand, resulting in a distorted octahedral CdO₄N₂ kernel. The presence of the bulky phenanthroline ligand satisfies the coordination sphere of the cadmium ion, preventing the formation of the polymeric structure seen in the anhydrous state.
Spectroscopic Investigations of Cadmium Acetylacetonate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful method for elucidating the structure of cadmium acetylacetonate (B107027) in solution. By analyzing the spectra of different nuclei, including ¹H, ¹³C, and ¹¹³Cd, detailed information about the ligand framework and the metal-ligand interactions can be obtained.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the integrity of the acetylacetonate (acac) ligand upon coordination to the cadmium center. In diamagnetic metal acetylacetonates (B15086760), the chemical shifts of the ligand's protons and carbons provide a fingerprint of the complex.
Due to a lack of specific publicly available ¹H and ¹³C NMR data for cadmium acetylacetonate, data for the analogous calcium bis(acetylacetonate) in dimethyl sulfoxide (B87167) (DMSO) is presented here as a reasonable approximation. researchgate.net Both cadmium and calcium are Group 12 and Group 2 divalent metals, respectively, and are expected to form similar coordination complexes with the acetylacetonate ligand, leading to comparable NMR spectral features.
The ¹H NMR spectrum of the acetylacetonate ligand in a diamagnetic complex typically shows two main resonances: one for the methyl protons (CH₃) and another for the methine proton (CH). For calcium bis(acetylacetonate), the methyl protons appear at approximately 1.66 ppm, while the methine proton resonates at around 5.05 ppm. researchgate.net
The ¹³C NMR spectrum provides further confirmation of the ligand structure. The spectrum of calcium bis(acetylacetonate) displays signals at approximately 28.38 ppm for the methyl carbons (CH₃), 99.40 ppm for the methine carbon (γ-CH), and 188.33 ppm for the carbonyl carbons (C=O). researchgate.net The significant downfield shift of the carbonyl carbon is characteristic of its involvement in coordination to the metal center.
| Nucleus | Assignment | Chemical Shift (δ, ppm) in DMSO |
|---|---|---|
| ¹H | Methyl (CH₃) | 1.66 |
| Methine (CH) | 5.05 | |
| ¹³C | Methyl (CH₃) | 28.38 |
| Methine (γ-CH) | 99.40 | |
| Carbonyl (C=O) | 188.33 |
Cadmium has two NMR-active isotopes, ¹¹¹Cd and ¹¹³Cd, both with a nuclear spin of I = 1/2, which results in sharp NMR signals. huji.ac.il Of the two, ¹¹³Cd is slightly more sensitive and is therefore the more commonly studied nucleus. huji.ac.il ¹¹³Cd NMR spectroscopy is a direct probe of the electronic environment around the cadmium ion, with chemical shifts being highly sensitive to the nature of the coordinating ligands and the coordination geometry.
Spin-lattice relaxation (T₁) studies provide information on the molecular motion and the mechanisms of nuclear relaxation. For spin-1/2 nuclei like ¹¹³Cd, the primary relaxation mechanisms are chemical shift anisotropy (CSA) and dipole-dipole interactions. The T₁ values for ¹¹³Cd can be short, which is advantageous for acquiring spectra in a reasonable timeframe. chesci.com The study of ¹¹³Cd relaxation times in cadmium acetylacetonate can reveal details about the tumbling rate of the complex in solution and the dynamics of the coordination sphere.
NMR spectroscopy is a powerful technique for studying the kinetics of ligand exchange reactions in solution. By monitoring changes in the NMR spectra as a function of temperature or concentration, the rates of exchange between coordinated and free ligands can be determined.
While specific studies on the ligand exchange kinetics of cadmium acetylacetonate were not found in the surveyed literature, the principles of such investigations can be outlined. In a solution containing cadmium acetylacetonate and free acetylacetone (B45752), the acetylacetonate ligands can exchange between the coordination sphere of the cadmium ion and the bulk solution. This exchange can be monitored by observing the signals of the free and coordinated ligand.
Depending on the rate of exchange, the NMR spectrum will exhibit different features:
Slow Exchange: If the exchange is slow on the NMR timescale, separate signals will be observed for the free and coordinated ligand.
Fast Exchange: If the exchange is fast, a single, averaged signal will be observed.
Intermediate Exchange: In the intermediate exchange regime, the signals will be broadened.
By analyzing the line shapes of the NMR signals at different temperatures, it is possible to calculate the rate constants and activation parameters for the ligand exchange process. nih.gov Such studies on similar metal acetylacetonate complexes have provided valuable insights into their reaction mechanisms. iaea.org
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides detailed information about the bonding and structure of cadmium acetylacetonate by probing the vibrational modes of the molecule.
The "fingerprint region" of the IR spectrum, typically between 1700 cm⁻¹ and 400 cm⁻¹, is particularly informative. Several key vibrational modes of the acetylacetonate ligand are observed in this region. The assignment of these bands is often complex due to the coupling of various vibrational modes. nih.govresearchgate.net
A general assignment of the major vibrational modes for a divalent metal acetylacetonate complex is provided in the table below. These assignments are based on studies of various M(acac)₂ complexes and provide a good approximation for cadmium acetylacetonate. chesci.com
| Frequency Range (cm⁻¹) | Assignment | Spectroscopic Technique |
|---|---|---|
| ~1580 - 1610 | ν(C=O) + ν(C=C) | IR, Raman |
| ~1520 - 1530 | ν(C=C) + ν(C=O) | IR, Raman |
| ~1420 - 1460 | δ_as(CH₃) | IR, Raman |
| ~1350 - 1400 | δ_s(CH₃) | IR, Raman |
| ~1250 - 1280 | ν(C=C) + δ(CH) | IR, Raman |
| ~1020 | ρ(CH₃) | IR, Raman |
| ~930 | ν(C-CH₃) + ν(C=C) | IR, Raman |
| ~770 - 790 | π(CH) | IR, Raman |
| ~650 - 690 | Ring deformation + ν(Cd-O) | IR, Raman |
| ~410 - 460 | ν(Cd-O) + Ring deformation | IR, Raman |
ν = stretching, δ = bending, ρ = rocking, π = out-of-plane bending
The acetylacetonate ligand typically coordinates to metal ions in a bidentate fashion through its two oxygen atoms, forming a stable six-membered chelate ring. This is known as O-bonding. However, in some cases, the ligand can also bind to a metal center through its central carbon atom (the γ-carbon), which is referred to as C-bonding.
IR spectroscopy is a particularly useful tool for distinguishing between these two coordination modes. The position of the carbonyl stretching frequency, ν(C=O), is a key indicator:
In O-bonded acetylacetonate complexes, the ν(C=O) band is typically observed in the range of 1500-1600 cm⁻¹. This is a lower frequency compared to the free ligand due to the delocalization of electron density within the chelate ring upon coordination.
In C-bonded acetylacetonate complexes, the ν(C=O) band appears at a higher frequency, typically in the range of 1650-1700 cm⁻¹, which is closer to the value for a free keto group. This indicates that the carbonyl groups are not directly involved in coordination to the metal.
For cadmium acetylacetonate, the acetylacetonate ligand is expected to be O-bonded, which would be confirmed by the presence of strong absorption bands in the 1500-1600 cm⁻¹ region of its IR spectrum.
Electronic Absorption (UV-Vis) and Photoluminescence (PL) Spectroscopy
Electronic spectroscopy provides significant insights into the molecular orbitals of cadmium acetylacetonate. The Cadmium(II) ion possesses a closed-shell d¹⁰ electronic configuration, meaning it does not exhibit d-d electronic transitions. Consequently, the absorption spectrum is primarily dictated by transitions within the acetylacetonate (acac) ligands and charge-transfer bands.
Characterization of Electronic Transitions
The UV-Vis absorption spectrum of metal acetylacetonate complexes is characterized by intense bands in the ultraviolet region, typically below 400 nm. These absorptions are attributed to intraligand electronic transitions within the delocalized π-system of the chelate ring formed by the acetylacetonate ligand and the cadmium ion.
The primary electronic transitions observed are of the π → π* type. Coordination of the acetylacetonate anion to a metal cation often results in a shift of these absorption bands compared to the free ligand. For instance, studies on various metal acetylacetonate complexes, such as those of Iron(III), show strong absorption bands around 270-300 nm, which are assigned to these ligand-centered transitions. mdpi.com A weaker, lower-energy shoulder sometimes observed around 350-450 nm in transition metal complexes is often attributed to ligand-to-metal charge transfer (LMCT) transitions. mdpi.comoup.com In the case of Cadmium(II), with its filled d-orbitals, LMCT bands are less prominent and the spectrum is dominated by the ligand's internal π → π* transitions.
The table below summarizes typical absorption maxima found in various first-row transition metal acetylacetonate complexes, illustrating the spectral region where cadmium acetylacetonate is also expected to absorb strongly.
Table 1: Typical UV-Vis Absorption Maxima for Metal Acetylacetonate [M(acac)n] Complexes
| Metal Ion | Principal Absorption Band (λmax, nm) | Assignment |
|---|---|---|
| Fe(III) | ~270, ~355 | π → π* / LMCT |
| Co(II) | ~497 | π → π* |
| Mn(II) | ~391 | π → π* |
Note: Data derived from studies on various metal acetylacetonate complexes as specific spectral data for cadmium acetylacetonate is not extensively detailed in cited literature. The transitions are primarily ligand-based.
Analysis of Luminescence Properties
The photoluminescence (PL) of d¹⁰ metal complexes, including those of Cadmium(II), is typically governed by the electronic properties of the organic ligands, as the metal center lacks accessible d-d excited states. Luminescence can arise from ligand-centered fluorescence (a spin-allowed singlet-singlet transition) or phosphorescence (a spin-forbidden triplet-singlet transition).
While many cadmium complexes containing aromatic or extended π-conjugated ligands are known to be fluorescent, detailed photoluminescence studies specifically on cadmium acetylacetonate are not widely reported in scientific literature. rsc.orgnih.gov Any potential luminescence from cadmium acetylacetonate would originate from the acetylacetonate ligand itself. The presence of the heavy cadmium atom could theoretically promote intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. However, without experimental data, the emission characteristics, such as quantum yield and lifetime, remain speculative. Studies on other cadmium complexes show that luminescence can be tuned by modifying the organic ligand or the coordination environment of the metal ion. rsc.org
X-ray Absorption Spectroscopy (XAS)
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of a specific absorbing atom. For cadmium acetylacetonate, XAS at the Cadmium K-edge (around 26.7 keV) or L-edges can provide precise information about the oxidation state, coordination number, and bond distances.
Extended X-ray Absorption Fine Structure (EXAFS) for Local Structure Determination
The EXAFS region of the X-ray absorption spectrum, extending from about 50 eV beyond the absorption edge, contains information about the local atomic environment around the absorbing cadmium atom. Analysis of the EXAFS oscillations allows for the determination of the type, number, and distance of neighboring atoms.
In cadmium acetylacetonate, the primary coordinating atoms are the oxygen atoms of the acetylacetonate ligands. EXAFS analysis can precisely measure the Cadmium-Oxygen (Cd-O) bond lengths and determine the coordination number (N) of the cadmium center. In its solid, anhydrous form, cadmium acetylacetonate typically adopts an octahedral coordination geometry, where the cadmium ion is coordinated to six oxygen atoms.
Table 2: Local Structure Parameters for Octahedrally Coordinated Cadmium in Cadmium Oxide (CdO) as a Reference
| Parameter | Value |
|---|---|
| Absorbing Atom | Cadmium (Cd) |
| Backscattering Atom | Oxygen (O) |
| Coordination Number (N) | 6 |
| Interatomic Distance (R) | ~2.35 Å |
Note: These values are for the reference compound Cadmium Oxide (CdO), which features a cubic rocksalt structure with octahedral CdO₆ centers. wikipedia.org This serves as an approximation for the expected local structure in cadmium acetylacetonate.
X-ray Absorption Near Edge Structure (XANES) for Oxidation State and Coordination Environment
The XANES region, which comprises the absorption edge and features up to about 50 eV above it, is sensitive to the oxidation state and coordination geometry of the absorbing atom. libretexts.orgxrayabsorption.org
The energy position of the absorption edge provides direct information about the oxidation state of the metal. An increase in oxidation state leads to a shift of the absorption edge to higher energy. nih.govacs.org For cadmium compounds, the oxidation state is almost invariably +2. The Cd K-edge energy for cadmium acetylacetonate is therefore expected to fall within the established range for Cd(II) compounds.
The shape and specific features of the XANES spectrum are determined by the local coordination geometry (e.g., tetrahedral vs. octahedral) and the nature of the coordinating atoms. xrayabsorption.org The spectrum of an octahedrally coordinated Cd(II) ion surrounded by oxygen atoms, as expected for cadmium acetylacetonate, would serve as a fingerprint for its local structure. Studies combining molecular dynamics with XANES analysis on aqueous cadmium(II) have shown that the spectral shape is highly sensitive to the coordination number, distinguishing between six- and seven-coordinate species. nih.gov The XANES spectrum for cadmium acetylacetonate would thus confirm both the +2 oxidation state and provide details on the symmetry of its coordination environment.
Table 3: Cadmium K-edge Emax Values for Various Cd(II) Compounds
| Compound/Sample | Matrix/Bonding | Emax Value (eV) |
|---|---|---|
| CdCl₂ Dosed Rat Liver | Cd-S bonding | 26719.70 - 26721.62 |
| Creek Sediment | Environmental (Cd-O/S) | 26721.94 |
| Waste Rocks | Environmental (Cd-S) | 26721.94 |
| Tailings | Environmental (Cd-O/S) | 26718.73 |
Note: Data from a study on cadmium bonding in various matrices. uq.edu.au The Emax values for Cd(II) are generally consistent, with minor shifts due to the different coordination environments (e.g., sulfur vs. oxygen ligands).
Theoretical and Computational Studies on Cadmium Acetylacetonate
Quantum Mechanical (QM) Calculations
Quantum mechanical calculations are foundational to understanding the behavior of chemical systems at the atomic and subatomic levels. asianpubs.org For a molecule like cadmium acetylacetonate (B107027), these calculations can predict its geometry, electronic structure, and various properties. asianpubs.orgmountainscholar.org
Ab initio and Density Functional Theory (DFT) are two of the primary methods used in quantum chemistry. mountainscholar.org Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. mountainscholar.org DFT, on the other hand, is based on the electron density of a system and has become a popular approach for studying transition metal complexes due to its balance of accuracy and computational efficiency. mountainscholar.orgnasa.gov
In the study of cadmium acetylacetonate, ab initio molecular orbital (MO) computations have been employed to investigate its structure. asianpubs.org Due to cadmium being a heavy element, these calculations often incorporate Effective Core Potentials (ECPs) to simulate the effect of the inert core electrons, thereby reducing computational cost while maintaining accuracy for the valence electrons. asianpubs.org For instance, relativistic ECPs have been used on the cadmium center in studies of its acetylacetonate complex to account for relativistic effects on the valence electrons. asianpubs.org
DFT calculations have been successfully used to study a variety of cadmium complexes, providing insights into their structures and properties. researchgate.netresearchgate.netnih.gov The choice of the functional and basis set is crucial for obtaining reliable results. researchgate.net Studies on various cadmium(II) complexes have evaluated different basis sets, such as LANL2DZ, SDD, and DGDZVP, with the B3LYP functional hybrid method to determine the most suitable computational parameters. researchgate.net
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules, where electrons are not assigned to individual bonds but are treated as moving under the influence of the nuclei in the whole molecule. youtube.com MO computations, such as those at the Hartree-Fock Self-Consistent-Field (SCF) level, are used to determine the electronic structure of molecules. asianpubs.org
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity, optical properties, and magnetic behavior. Computational methods provide detailed information about the distribution and energy of electrons within the molecule.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that reflects the chemical reactivity and kinetic stability of a molecule. irjweb.com A large gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com
DFT is a common method for calculating the HOMO-LUMO gap. researchgate.netrsc.org For instance, in a study of a different cadmium complex, the HOMO-LUMO distribution and energy gap were determined using DFT calculations to understand its potential antibacterial properties. researchgate.net Theoretical studies on various metal acetylacetonates (B15086760) have also employed frontier molecular orbital (FMO) analysis to predict the energy gap. researchgate.net
Understanding how electric charge is distributed within a molecule is key to explaining its polarity, solubility, and reactivity. Natural Bond Orbital (NBO) analysis is a computational method used to study charge distribution, hybridization, and the nature of bonding in molecules. asianpubs.org It provides a localized picture of the bonding, which is often more intuitive than the delocalized molecular orbitals.
NBO analysis has been applied in theoretical studies of metal acetylacetonates to investigate the nature of the metal-ligand bonds and the charge distribution throughout the complex. asianpubs.orgresearchgate.net This analysis can quantify the charge on each atom and describe the donor-acceptor interactions between the filled orbitals of one part of the molecule and the empty orbitals of another. semanticscholar.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational procedure used to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. storion.ruscilit.com This process iteratively adjusts the coordinates of the atoms to find the equilibrium geometry of the molecule. storion.ru
For cadmium acetylacetonate, complete structural optimization has been performed using ab initio methods. asianpubs.org These calculations have shown that the complex adopts a D₂h symmetry. asianpubs.org The optimized geometric parameters, such as bond lengths and angles, can be compared with experimental data from X-ray crystallography where available. asianpubs.org The table below presents the theoretically optimized geometry for cadmium acetylacetonate from ab initio MO computations. asianpubs.org
| Parameter | Calculated Value |
|---|
Simulation of Spectroscopic Properties (e.g., NMR, IR)
Computational chemistry offers powerful tools for the simulation of spectroscopic properties, providing insights that complement and aid in the interpretation of experimental data. For cadmium acetylacetonate, theoretical simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are crucial for understanding its electronic structure and vibrational dynamics.
NMR Spectroscopy Simulation:
The simulation of NMR spectra for cadmium-containing compounds, particularly the ¹¹³Cd nucleus, requires sophisticated computational approaches due to the significant relativistic effects of the heavy cadmium atom. Density Functional Theory (DFT) has emerged as a primary method for these calculations. Relativistic DFT calculations, incorporating Hamiltonians like the four-component Dirac-Kohn-Sham (DKS) or the Zeroth-Order Regular Approximation (ZORA), are necessary to accurately predict ¹¹³Cd chemical shifts. nih.govsemanticscholar.org
Studies on various cadmium complexes have demonstrated a strong linear correlation between experimentally measured ¹¹³Cd chemical shifts and theoretically calculated isotropic magnetic shielding constants. nih.gov This correlation is vital for validating the computational models and for assigning experimental signals to specific coordination environments of the cadmium ion. For instance, calculations have successfully distinguished cadmium coordination environments based on the number of oxygen or selenium neighbors, showing that ¹¹³Cd chemical shifts are highly sensitive to the ligand sphere. nih.gov
Although specific DFT studies exclusively detailing the simulation of the ¹¹³Cd NMR spectrum for cadmium acetylacetonate are not prominent in the reviewed literature, the established methodologies are directly applicable. A typical computational workflow would involve:
Geometry Optimization: Obtaining the minimum energy structure of the Cd(acac)₂ molecule using a suitable DFT functional and basis set.
Magnetic Shielding Calculation: Performing a relativistic DFT calculation on the optimized geometry to compute the ¹¹³Cd magnetic shielding tensor.
Chemical Shift Prediction: Converting the calculated shielding constant (σ_iso_) to a chemical shift (δ_iso_) using a reference compound, typically dimethylcadmium (B1197958) (Cd(CH₃)₂), via the equation: δ_calc_ = σ_ref_ - σ_calc_.
The synergy between DFT calculations and experimental NMR is a powerful tool for structural elucidation of complex molecules. ruc.dkyoutube.com
Infrared (IR) Spectroscopy Simulation:
Theoretical IR spectra are simulated by calculating the vibrational frequencies and their corresponding intensities. chemrxiv.orgdiva-portal.org This is typically achieved within the harmonic approximation by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic coordinates to obtain the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies (normal modes) and eigenvectors. arxiv.orgresearchgate.net
For metal acetylacetonate complexes, DFT calculations have been shown to be effective in assigning the complex vibrational bands observed in experimental IR spectra. researchgate.net The calculated spectrum allows for the detailed assignment of vibrational modes, such as C=C and C=O stretching vibrations within the acetylacetonate ligand, as well as the Cd-O stretching modes that define the coordination sphere.
A computational study on a related cadmium complex, di-μ-chloro-bis[chloro(4,7-dimethyl-1,10-phenanthroline)cadmium(II)], compared experimental IR spectra with those calculated using different basis sets (STO-3G, 3-21G, LANL2DZ, DGDZVP, and SDD). researchgate.net The results indicated that basis sets like LANL2DZ provided the best agreement with experimental bond lengths and vibrational spectra. researchgate.net This demonstrates the capability of DFT to model the vibrational properties of cadmium complexes accurately.
The simulated IR spectrum for cadmium acetylacetonate would reveal key vibrational modes. The table below illustrates typical vibrational frequency ranges for metal acetylacetonates, which would be precisely calculated in a simulation.
Table 1: Typical Calculated Vibrational Modes for Metal Acetylacetonate Complexes
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |
| C-H Stretch | 2900-3100 | Stretching of methyl and methine C-H bonds. |
| C=O Stretch | 1550-1650 | Stretching of the carbonyl groups in the chelate ring. |
| C=C Stretch | 1500-1580 | Stretching of the carbon-carbon double bond in the chelate ring. |
| CH₃ Bending | 1350-1450 | Bending and deformation modes of the methyl groups. |
| Cd-O Stretch | 400-500 | Stretching of the coordinate bond between cadmium and oxygen. |
| Chelate Ring Deformation | 600-700 | In-plane and out-of-plane bending of the entire chelate ring. |
Note: The data in this table is representative of metal acetylacetonate complexes in general and serves to illustrate the types of results obtained from computational simulations. Specific values for Cadmium Acetylacetonate would require a dedicated DFT calculation.
Computational Investigation of Potential Energy Surfaces and Force Constants
Potential Energy Surfaces (PES):
A potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. emory.edusouthampton.ac.uk Mapping the PES is crucial for understanding chemical reactivity, conformational changes, and reaction dynamics. For a molecule like cadmium acetylacetonate, the PES would describe the energy landscape for processes such as ligand exchange, isomerization, or dissociation.
Developing a high-accuracy PES for a molecule with many atoms is computationally demanding. emory.edu Recent advancements have focused on using machine learning (ML) methods to augment and refine PESs calculated at lower levels of theory, such as DFT. The Δ-machine learning (Δ-ML) approach, for example, corrects a baseline DFT-PES with a limited number of high-accuracy calculations (e.g., CCSD(T)) to achieve near "gold standard" accuracy at a fraction of the computational cost. researchgate.netunimi.it
While a full-dimensional PES specifically for cadmium acetylacetonate has not been extensively documented, significant research has been conducted on the PES of the acetylacetone (B45752) (acac) ligand itself. researchgate.netunimi.it These studies have accurately mapped the PES for the intramolecular hydrogen transfer between the two oxygen atoms. Since the ligand's geometry and energy are a major component of the complex's total energy, these high-accuracy ligand PESs provide a critical foundation for building a PES for the entire Cd(acac)₂ complex. researchgate.net
Force Constants:
Force constants are the second derivatives of the potential energy with respect to the nuclear coordinates and describe the stiffness of a bond or the resistance to a change in a bond angle. They are the fundamental quantities used in the calculation of vibrational frequencies. researchgate.net
In computational studies, force constants are derived from the Hessian matrix after geometry optimization. DFT methods, such as those employing the B3LYP functional, have been successfully used to calculate the force fields and vibrational spectra for various metal acetylacetonate complexes. researchgate.net The analysis of the force field provides a detailed picture of the bonding within the molecule. For instance, the magnitude of the Cd-O stretching force constant would provide a quantitative measure of the strength of the coordination bond.
A study on boron difluoride acetylacetonate and its derivatives used DFT/B3LYP calculations to investigate how substituents on the acetylacetonate ring affect the molecular geometry and force field. researchgate.net This type of analysis, if applied to cadmium acetylacetonate, could reveal how modifications to the ligand structure influence the stability and vibrational properties of the complex. The calculated force constants are essential for a reliable assignment of the vibrational modes observed in IR and Raman spectroscopy. researchgate.net
The table below provides a conceptual representation of how calculated force constants might look for key bonds in cadmium acetylacetonate, based on general principles and data from related molecules.
Table 2: Representative Theoretical Force Constants for Key Bonds in Cadmium Acetylacetonate
| Bond/Coordinate | Type of Force Constant | Expected Relative Magnitude | Information Derived |
| Cd-O | Stretching | Moderate | Strength of the metal-ligand coordination bond. |
| C=O | Stretching | High | Strength of the carbonyl bond within the chelate ring. |
| C=C | Stretching | High | Strength of the delocalized C-C bond in the ring. |
| C-CH₃ | Stretching | Moderate | Strength of the bond connecting the methyl group to the ring. |
| O-Cd-O | Bending | Low | Rigidity of the bite angle of the chelating ligand. |
Note: This table is illustrative. The actual values of force constants would be obtained from the Hessian matrix calculated via quantum chemical methods.
Precursors for Metal Oxide Thin Film Deposition
The controlled thermal decomposition of cadmium acetylacetonate to form cadmium oxide makes it a valuable precursor for the deposition of thin films, which are integral components in various electronic and optoelectronic devices.
Cadmium acetylacetonate has been successfully employed as a single solid source precursor for the deposition of Cadmium Oxide (CdO) thin films using the Metal Organic Chemical Vapor Deposition (MOCVD) technique. In this process, the volatilized precursor is transported to a heated substrate where it decomposes to form a thin film of CdO. Research has demonstrated the deposition of CdO films on sodalime glass substrates at a deposition temperature of 420°C using this precursor researchgate.net.
The quality and properties of the deposited CdO thin films are highly dependent on the MOCVD process parameters. While detailed optimization studies specifically for cadmium acetylacetonate are not extensively documented in the reviewed literature, the general principles for MOCVD of CdO films involve the precise control of several key parameters to achieve desired film characteristics such as thickness, uniformity, crystallinity, and electrical conductivity. The quality of thin films is influenced by factors including the gas inlet flow rate, reactor pressure, substrate temperature, and the rotation speed of the substrate holder nih.gov. For CdO films, an optimal substrate temperature range of 270–290 °C has been identified in some studies to achieve low spreading resistance and high transmittance beloit.edu. The optimization of these parameters is crucial for tailoring the film properties for specific applications, such as transparent conducting oxides or components in photovoltaic cells.
| Parameter | General Role in MOCVD | Potential Impact on CdO Films |
| Substrate Temperature | Influences precursor decomposition rate and film crystallinity. | Affects grain size, surface roughness, and optical/electrical properties. |
| Precursor Temperature | Controls the sublimation/evaporation rate and thus the precursor concentration in the gas phase. | Impacts the film growth rate and uniformity. |
| Carrier Gas Flow Rate | Affects the transport of the precursor to the substrate. | Influences deposition rate and film thickness distribution. |
| Reactor Pressure | Determines the mean free path of gas molecules and the nature of the gas flow (laminar vs. turbulent). | Can affect film conformity and uniformity. |
The suitability of a precursor for MOCVD is critically dependent on its volatility and thermal stability. The precursor must be sufficiently volatile to be transported to the reactor chamber in the gas phase at a reasonable rate, and it must be thermally stable enough to avoid premature decomposition before reaching the substrate.
| Property | Importance in MOCVD | Available Data for Cadmium Acetylacetonate |
| Volatility | Ensures efficient transport of the precursor to the substrate. | No specific vapor pressure data found; successful use in MOCVD suggests adequate volatility. |
| Thermal Stability | Prevents premature decomposition in the gas phase, ensuring film growth occurs on the substrate. | Melting point of 209-214 °C researchgate.netsigmaaldrich.comfigshare.com. |
Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on sequential, self-limiting surface reactions. The choice of precursors is critical for a successful ALD process. Metal β-diketonates, the class of compounds to which cadmium acetylacetonate belongs, are of significant interest as ALD precursors. This is due to their volatility and reactivity with co-reactants like water or ozone.
While specific studies detailing the use of cadmium acetylacetonate as a precursor in an ALD process were not identified in the reviewed literature, the general characteristics of metal acetylacetonates make them plausible candidates. For an ALD process to be effective, the precursor must adsorb onto the substrate surface and then react with a co-reactant in a self-limiting manner. The byproducts of this reaction should be volatile and easily removed from the reactor. The reactivity and surface chemistry of metal acetylacetonates have been studied in the context of ALD, indicating their potential for depositing metal or metal oxide films.
Metal Organic Chemical Vapor Deposition (MOCVD) of Cadmium Oxide (CdO) Films
Precursors for Nanomaterial Synthesis
Cadmium acetylacetonate also serves as a cadmium source for the synthesis of various nanomaterials, where control over size, shape, and composition is crucial for their application-specific properties.
Cadmium Sulfide (B99878) (CdS) is a key semiconductor material with applications in optoelectronics and photocatalysis. The properties of CdS nanomaterials are highly dependent on their size and morphology.
A method for the synthesis of ligand-free CdS nanoparticles has been developed using cadmium acetylacetonate as the cadmium precursor. In this approach, a sulfur copolymer acts as both a high-temperature solvent and the sulfur source jove.com. The synthesis involves heating a mixture of cadmium acetylacetonate and the sulfur copolymer, leading to the nucleation and growth of CdS nanoparticles within the polymer matrix jove.com. The nanoparticles can then be isolated by removing the copolymer jove.com.
Table of Synthesis Parameters for CdS Nanoparticles jove.com
| Parameter | Value/Description |
| Cadmium Precursor | Cadmium acetylacetonate (Cd(acac)₂) |
| Sulfur Source | Sulfur Copolymer |
| Reaction Temperature | 200 °C |
| Reaction Time | 30 minutes |
| Key Feature | In-situ generation of ligand-free CdS nanoparticles. |
While various methods exist for the synthesis of CdS nanoparticles using other cadmium precursors like cadmium chloride or cadmium acetate (B1210297) beloit.eduyoutube.comnih.gov, the use of cadmium acetylacetonate in the sulfur copolymer system offers a unique route to ligand-free nanoparticles jove.com.
Regarding the synthesis of CdS nanorods, research has demonstrated that a modified cadmium acetylacetonate complex, specifically a cadmium complex of dimorpholinodithioacetylacetonate, can be used as a single-source precursor for the synthesis of CdS nanorods via thermolysis in oleylamine (B85491) sigmaaldrich.comslideshare.net. However, a direct synthesis route for CdS nanorods using unmodified cadmium acetylacetonate was not prominently found in the reviewed scientific literature. The synthesis of nanorods often requires careful control of reaction kinetics and the use of specific capping agents to direct anisotropic growth, and the choice of both the cadmium precursor and the sulfur source plays a critical role.
Applications of Cadmium Acetylacetonate in Materials Science and Catalysis
Cadmium acetylacetonate (B107027), with the chemical formula Cd(C₅H₇O₂)₂, is a coordination complex that serves as a significant precursor and catalyst in various scientific applications. Its solubility in organic solvents and its ability to decompose at relatively low temperatures make it a versatile compound in the synthesis of advanced materials and in facilitating organic reactions. This article explores the specific applications of cadmium acetylacetonate in the fields of materials science and catalysis, adhering to a focused examination of its use in deposition techniques, nanoparticle synthesis, and as a catalytic reagent.
Thermal Behavior and Decomposition Mechanisms
Formation of Cadmium Oxide (CdO) as a Decomposition Product
The final solid residue from the thermal decomposition of cadmium acetylacetonate (B107027), particularly in an oxidizing atmosphere such as air, is typically cadmium oxide (CdO). wikipedia.orgnih.gov This is a common outcome for the pyrolysis of many metal-organic precursors. The organic acetylacetonate ligands are combusted and volatilized, leaving behind the thermodynamically stable metal oxide.
This process is analogous to the decomposition of other metal acetylacetonates (B15086760), which also yield their corresponding metal oxides. For instance, the thermal decomposition of hafnium(IV) acetylacetonate and indium(III) acetylacetonate results in the formation of hafnium dioxide (HfO₂) and indium(III) oxide (In₂O₃), respectively. asianpubs.orgscielo.br Similarly, studies on other cadmium compounds, such as cadmium ethoxide, confirm the formation of CdO upon thermal decomposition. scispace.com Cadmium oxide is an inorganic compound that can present as a colorless powder or as brown or red crystals and is a key precursor to other cadmium compounds. wikipedia.org
Reaction Kinetics of Thermal Decomposition Processes
Understanding the kinetics of thermal decomposition is essential for controlling processes like chemical vapor deposition (CVD). Kinetic analysis provides parameters such as the activation energy (Ea), which describes the energy barrier that must be overcome for the decomposition reaction to occur. Isoconversional methods, which analyze the reaction rate at a constant extent of conversion (α), are widely used to determine these parameters from non-isothermal TGA data.
Prominent linear and nonlinear isoconversional models include the Flynn-Wall-Ozawa (FWO) and Vyazovkin (VYZ) methods, respectively. scielo.br These models were applied to study the decomposition of indium(III) acetylacetonate, where the activation energy was found to vary as the reaction progressed. scielo.br For the unirradiated sample, the activation energy was approximately 140 kJ/mol at the start of the decomposition and decreased to about 80 kJ/mol towards the end of the process. scielo.br Such analysis reveals the complexity of the reaction mechanism. Another approach is the "time to a given fraction" method, which uses isothermal data and the Arrhenius equation to calculate activation energy. mdpi.com
Influence of Ligand Modifications on Thermal Decomposition Pathways
Modifications to the acetylacetonate ligand can profoundly influence the thermal properties and decomposition pathways of the resulting metal complex. Research into various metal-organic precursors has shown that changes in the ligand's structure, such as the introduction of different functional groups or altering the degree of bond saturation, can tune the precursor's volatility and decomposition temperature. acs.orgnih.gov
Studies on ligands used in nanoparticle synthesis demonstrate that factors like bond saturation and the presence of specific functional groups (e.g., amines vs. carboxylic acids) are determining factors in the ligand's thermal decomposition behavior. acs.orgnih.gov For instance, ligands containing double bonds may be more inclined to form graphitic species upon pyrolysis. acs.org While specific studies on modified cadmium acetylacetonate are limited, these general principles indicate that tailored ligands could be designed to control the decomposition process, potentially lowering decomposition temperatures or altering the resulting products for specific applications in materials synthesis.
Investigation of Precursor Decomposition for Nanomaterial Formation
The controlled thermal decomposition (thermolysis) of cadmium acetylacetonate and related precursors is a fundamental strategy for the synthesis of cadmium-based nanomaterials. By carefully managing reaction parameters such as temperature, time, and the chemical environment, the decomposition process can be directed to yield nanoparticles with specific sizes, shapes, and properties.
A notable example is the use of a modified cadmium complex, [Cd(msacmsac)₂(NO₃)₂] (where msacmsac = dimorpholinodithioacetylacetonate), as a single-source precursor. nih.gov The thermolysis of this compound in oleylamine (B85491) was used to produce cadmium sulfide (B99878) (CdS) nanorods. nih.gov This demonstrates how the precursor's composition directly dictates the composition of the resulting nanomaterial. The general mechanism for the formation of cadmium chalcogenide (CdE, where E = S, Se, Te) quantum dots involves the reaction of a cadmium precursor with a chalcogen source to form a monomer, which then crystallizes into nanocrystals. mdpi.com The decomposition characteristics of the cadmium precursor are therefore a critical factor in controlling the nucleation and growth of the desired nanomaterials. mdpi.com
Future Research Directions in Cadmium Acetylacetonate Chemistry
The field of cadmium acetylacetonate (B107027) research is poised for significant advancements, driven by the need for novel materials with tailored properties and more efficient catalytic systems. Future research is expected to focus on several key areas, from the fundamental synthesis of new derivatives to the sophisticated analysis of reaction mechanisms and the targeted design of precursors for next-generation materials.
Q & A
Q. What are the optimal synthesis parameters for cadmium acetylacetonate to ensure high purity?
To synthesize high-purity cadmium acetylacetonate, use cadmium salts (e.g., cadmium nitrate) and acetylacetone in a molar ratio of 1:2 in anhydrous ethanol under reflux at 80–90°C for 4–6 hours. Post-synthesis, recrystallize the product from a non-polar solvent like hexane to remove unreacted precursors. Purity (>99%) can be verified via elemental analysis and FTIR spectroscopy .
Q. Which characterization techniques are essential for confirming the structure of cadmium acetylacetonate?
Key techniques include:
- X-ray Diffraction (XRD) : To confirm crystallinity and compare with reference patterns (e.g., JCPDS database).
- Nuclear Magnetic Resonance (NMR) : For analyzing ligand coordination (e.g., H NMR in CDCl to detect acetylacetonate proton environments).
- Thermogravimetric Analysis (TGA) : To assess thermal stability and decomposition profiles .
Q. What safety protocols are critical when handling cadmium acetylacetonate in laboratory settings?
- Use gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Work in a fume hood to avoid inhalation of toxic cadmium vapors.
- Store in airtight containers labeled with hazard warnings.
- Dispose of waste via certified hazardous waste services, adhering to local regulations .
Advanced Research Questions
Q. How can researchers address discrepancies in reported nanoparticle sizes when using cadmium acetylacetonate as a precursor?
Discrepancies often arise from variations in ligand chemistry (e.g., trioctylphosphine vs. oleylamine) or reaction time. To resolve this:
- Standardize synthesis conditions (temperature, precursor concentration).
- Use dynamic light scattering (DLS) and transmission electron microscopy (TEM) for size distribution analysis.
- Compare results with studies employing cluster-seeded methods, where pre-formed clusters reduce size variability .
Q. What methodologies are used to study the thermodynamic properties of cadmium acetylacetonate?
- Vapor Pressure Measurements : Employ Knudsen effusion mass spectrometry to determine sublimation enthalpy.
- Computational Modeling : Use density functional theory (DFT) to calculate bond dissociation energies and Gibbs free energy changes.
- Experimental data should align with theoretical models, as demonstrated for chromium and iron acetylacetonates .
Q. How does cadmium acetylacetonate's coordination chemistry influence its reactivity in nanoparticle synthesis?
The acetylacetonate ligand acts as a bidentate chelator, stabilizing Cd ions and controlling nucleation rates. In quantum dot synthesis, ligand exchange with phosphines (e.g., trioctylphosphine) or amines modulates surface reactivity, preventing aggregation. This ligand flexibility enables precise control over nanoparticle morphology and optical properties .
Q. What strategies mitigate ligand-induced aggregation in cadmium acetylacetonate-based quantum dots?
- Ligand Engineering : Replace hydrophobic ligands (e.g., TOP/TOPO) with hydrophilic alternatives like lipoic acid for aqueous compatibility.
- Surface Passivation : Introduce secondary ligands (e.g., hexadecylamine) to fill surface vacancies and reduce Ostwald ripening.
- Size-Selective Precipitation : Isolate monodisperse fractions via centrifugation in solvent/non-solvent mixtures .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on cadmium acetylacetonate’s thermal stability?
Variations in decomposition temperatures (e.g., 180–220°C) may stem from differences in experimental setups (e.g., TGA heating rates or atmosphere). To reconcile
- Replicate studies under controlled conditions (e.g., N vs. air atmospheres).
- Cross-reference with mass spectrometry to identify volatile decomposition byproducts .
Methodological Recommendations
Q. What analytical approaches validate the purity of cadmium acetylacetonate in coordination complexes?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
